molecular formula C20H19N3O3S B2832747 1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-5-methoxy-2,3-dihydro-1H-indole CAS No. 1424439-12-2

1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-5-methoxy-2,3-dihydro-1H-indole

Cat. No.: B2832747
CAS No.: 1424439-12-2
M. Wt: 381.45
InChI Key: NZYXAOREWMZQLY-UHFFFAOYSA-N
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Description

1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-5-methoxy-2,3-dihydro-1H-indole is a complex organic compound that features a unique combination of furan, pyrimidine, and indole moieties

Preparation Methods

The synthesis of 1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-5-methoxy-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the furan moiety: The furan ring can be introduced via a cyclization reaction using furfural or other furan derivatives.

    Attachment of the indole ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Final assembly: The final compound is assembled by coupling the synthesized fragments using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-5-methoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan, pyrimidine, or indole rings are replaced with other groups using appropriate reagents and conditions.

    Coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-5-methoxy-2,3-dihydro-1H-indole has several scientific research applications:

    Medicinal chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.

    Biological research: Researchers investigate the compound’s effects on various biological systems, including its potential as an antimicrobial, antiviral, or anticancer agent.

    Materials science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-5-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-5-methoxy-2,3-dihydro-1H-indole can be compared with similar compounds, such as:

    Furan derivatives: Compounds containing the furan ring, which are known for their reactivity and potential biological activities.

    Pyrimidine derivatives: Compounds with the pyrimidine ring, which are widely studied for their roles in medicinal chemistry and as building blocks in nucleic acids.

    Indole derivatives: Compounds featuring the indole ring, which are important in various biological processes and have diverse pharmacological activities.

The uniqueness of this compound lies in its combination of these three moieties, which may confer distinct properties and applications.

Properties

IUPAC Name

[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]-(5-methoxy-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-12-17(19(27-3)22-18(21-12)16-5-4-10-26-16)20(24)23-9-8-13-11-14(25-2)6-7-15(13)23/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYXAOREWMZQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)N3CCC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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